molecular formula C11H9F3O3S B132982 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate CAS No. 143139-14-4

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

Cat. No. B132982
M. Wt: 278.25 g/mol
InChI Key: WVJWMRGYVRVPQU-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H9F3O3S . It has a molecular weight of 278.25 . It is a liquid in its physical state .


Synthesis Analysis

The synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate involves several steps . The process begins with β-tetralone and tetrahydrofuran (THF) in a flask, which is then cooled and treated with potassium tert-butoxide . After warming and stirring, N-phenylbis (trifluoromethanesulfonimide) is added, and the mixture is stirred for several hours . The product is then extracted and purified by column chromatography .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is represented by the formula C11H9F3O3S . Unfortunately, the specific details about the molecular structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate are complex and involve multiple steps . For example, it can be used in the preparation of 2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate through a Pd-Catalyzed External-CO-Free Carbonylation .


Physical And Chemical Properties Analysis

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is a liquid . It has a molecular weight of 278.25 . The boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Synthesis Applications

  • Dhage et al. (2015) demonstrated the regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate, which provides rapid access to biologically significant phthalazinones through Suzuki and Sonogashira coupling reactions (Dhage, Deshmukh, & Thopate, 2015).
  • Gallego and Sierra (2004) used the cyclization of dibenzylidenesuccinate esters to dihydronaphthalenes in synthesizing lignans, a class of natural products found in plants (Gallego & Sierra, 2004).

Catalysis and Reaction Mechanism Studies

  • Molnár et al. (2003) explored superacidic trifluoromethanesulfonic acid catalyzing alkylation of benzene with cyclic ethers, forming phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
  • Launikonis, Sasse, and Willing (1993) reported trifluoromethanesulfonic (triflic) acid reacting with naphthalene to give a complex mixture of products, proposing mechanisms for their formation (Launikonis, Sasse, & Willing, 1993).

Novel Compound Formation

  • Zhang et al. (2019) developed a sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, leading to 3-sulfenyl-1,2-dihydronaphthalenes and related products (Zhang, He, Du, Xu, & Li, 2019).
  • Liu et al. (2016) reported an intramolecular electrophilic cyclization yielding 3-(trifluoromethyl)thiochromenes and related compounds (Liu, Qiu, Ding, & Wu, 2016).

Safety And Hazards

The safety data sheet advises against handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWMRGYVRVPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456320
Record name 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

CAS RN

143139-14-4
Record name 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
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3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
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3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
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3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
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3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate

Citations

For This Compound
10
Citations
S Boinapally, B Huang, M Abe, C Katan, J Noguchi… - fdocument.org
Caging and photochemical uncaging of the excitatory neurotransmitter L-glutamate (glu) offers a potentially valuable tool for understanding the mechanisms of neuronal processes. …
Number of citations: 0 fdocument.org
S Boinapally, B Huang, M Abe, C Katan… - The Journal of …, 2014 - ACS Publications
Caging and photochemical uncaging of the excitatory neurotransmitter l-glutamate (glu) offers a potentially valuable tool for understanding the mechanisms of neuronal processes. …
Number of citations: 36 pubs.acs.org
JL Gilmore, HY Xiao, TGM Dhar, MG Yang, Z Xiao… - 2019 - ACS Publications
Recently, our research group reported the identification of BMS-986104 (2) as a differentiated S1P 1 receptor modulator. In comparison to fingolimod (1), a full agonist of S1P 1 currently …
Number of citations: 12 pubs.acs.org
D Cain - 2021 - research-repository.st-andrews.ac …
The Diels–Alder (DA) reaction is an important and frequently used synthetic transformation in the formation of both complex building blocks and natural products. Significant attention …
MC Carreno, Á Enríquez… - … A European Journal, 2008 - Wiley Online Library
The synthesis of enantiopure C‐12 methoxy‐ or alkyl‐substituted 5,7,8,12b‐tetrahydro[4]helicene quinones 16 and 17 and the 7,8‐dihydroaromatic analogues 4 and 5 has been …
MG Yang, Z Xiao, TGM Dhar, HY Xiao… - Journal of Medicinal …, 2016 - ACS Publications
We describe a highly efficient route for the synthesis of 4a (BMS-986104). A key step in the synthesis is the asymmetric hydroboration of trisubstituted alkene 6. Particularly given the …
Number of citations: 8 pubs.acs.org
JL Gilmore, HY Xiao, TGM Dhar, M Yang… - Journal of Medicinal …, 2021 - ACS Publications
Sphingosine-1-phosphate (S1P) binds to a family of sphingosine-1-phosphate G-protein-coupled receptors (S1P 1–5 ). The interaction of S1P with these S1P receptors has a …
Number of citations: 6 pubs.acs.org
AE Strom, D Balcells, JF Hartwig - ACS catalysis, 2016 - ACS Publications
The influence of ligand structure on rhodium-catalyzed hydroamination has been evaluated for a series of phosphinoarene ligands. These catalysts have been evaluated in a set of …
Number of citations: 22 pubs.acs.org
AE Strom - 2015 - escholarship.org
The following dissertation discusses reactions for the formation of carbon-nitrogen bonds mediated by organotransition metal reagents and catalysts. Chapter 1 presents a synthetic …
Number of citations: 2 escholarship.org
H Konishi, T Ueda, K Manabe*, J Ciesielski… - Organic …, 2003 - Wiley Online Library
Palladium‐catalyzed carbonylation of organic (pseudo)halides has received much attention because of its versatility for the synthesis of carbonyl‐containing compounds. This article …
Number of citations: 16 onlinelibrary.wiley.com

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